molecular formula C21H17N3O4 B4033706 6-(dimethylamino)-2-(2-methylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-(dimethylamino)-2-(2-methylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4033706
M. Wt: 375.4 g/mol
InChI Key: NAZLHRYAFKKDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(dimethylamino)-2-(2-methylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.12190603 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Studies have shown that derivatives of benzo[de]isoquinoline-1,3-diones exhibit antiviral properties. For example, specific derivatives demonstrated inhibitory effects on herpes simplex and vaccinia viruses in chick embryo cell cultures, although they did not show virucidal effects or impact influenza and Sindbis virus replication (Garcia-Gancedo et al., 1979). Another study highlighted a compound designated M-FA-142, which was effective against herpes simplex virus type 1 and vaccinia virus, showing potential as an antiviral agent (Garcia Gancedo et al., 1984).

Photophysical Characteristics and Sensor Applications

The photophysical characteristics of a similar compound, 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, were investigated, and its application as a sensor for metal ions and pH changes was explored (Staneva et al., 2020). This research opens avenues for using such compounds in detecting environmental changes or for biomedical applications.

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of this compound. For instance, Tsai et al. (2018) described synthesizing isoquinolino[5,4-ab]phenanthridine derivatives via a Pictet–Spengler reaction, indicating the versatility of this compound in chemical synthesis (Tsai et al., 2018).

Antitumor Properties

A series of derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones were evaluated for their antitumor activity against various cancer cell lines. These derivatives showed comparable antitumor activity to known agents and distinct selectivity against different cancer cell lines (Wu et al., 2010).

Organic Light-Emitting Device Applications

Derivatives of this compound have been explored for their potential use in organic light-emitting devices (OLEDs). Luo et al. (2015) synthesized red-emissive fluorophores with a structure involving 1,8-naphthalimide, showing promising results for standard-red OLED applications (Luo et al., 2015).

Fluorescent Chemosensor Applications

A new blue-emitting derivative was synthesized and showed potential as a sensor for protons and various metal cations. It could be used in environmental monitoring or medical diagnostics (Sali et al., 2006).

Properties

IUPAC Name

6-(dimethylamino)-2-(2-methylphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-12-7-4-5-10-16(12)23-20(25)14-9-6-8-13-18(14)15(21(23)26)11-17(24(27)28)19(13)22(2)3/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZLHRYAFKKDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC(=C4N(C)C)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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